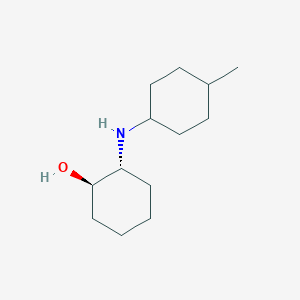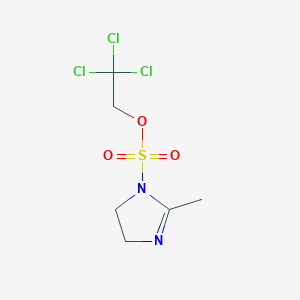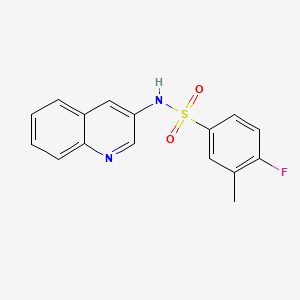
4-fluoro-3-methyl-N-(3-quinolinyl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-fluoro-3-methyl-N-(3-quinolinyl)benzenesulfonamide is a chemical compound with the molecular formula C15H11FN2O2S. It is a derivative of benzenesulfonamide, featuring a quinoline moiety and a fluorine atom at the 4th position of the benzene ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-3-methyl-N-(3-quinolinyl)benzenesulfonamide typically involves the following steps:
Formation of the Quinoline Moiety: The quinoline ring can be synthesized through various methods, such as the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents like Selectfluor or N-fluorobenzenesulfonimide.
Sulfonamide Formation: The final step involves the reaction of the quinoline derivative with 4-fluoro-3-methylbenzenesulfonyl chloride in the presence of a base like triethylamine to form the desired sulfonamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
4-fluoro-3-methyl-N-(3-quinolinyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted benzenesulfonamide derivatives.
科学研究应用
4-fluoro-3-methyl-N-(3-quinolinyl)benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly in the treatment of cancer and infectious diseases.
Biological Studies: The compound can be used to study enzyme inhibition and receptor binding.
Materials Science: It can be used in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of 4-fluoro-3-methyl-N-(3-quinolinyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline moiety can intercalate with DNA, while the sulfonamide group can form hydrogen bonds with amino acid residues in proteins. This dual interaction can lead to the inhibition of enzyme activity or disruption of protein-DNA interactions .
相似化合物的比较
Similar Compounds
- 4-fluoro-N-(3-quinolinyl)benzenesulfonamide
- 3-fluoro-4-methylphenylboronic acid
- 4-hydroxy-2-quinolones
Uniqueness
4-fluoro-3-methyl-N-(3-quinolinyl)benzenesulfonamide is unique due to the presence of both a fluorine atom and a quinoline moiety, which confer specific electronic and steric properties. These features make it a versatile compound for various applications, distinguishing it from other similar compounds .
属性
分子式 |
C16H13FN2O2S |
|---|---|
分子量 |
316.4 g/mol |
IUPAC 名称 |
4-fluoro-3-methyl-N-quinolin-3-ylbenzenesulfonamide |
InChI |
InChI=1S/C16H13FN2O2S/c1-11-8-14(6-7-15(11)17)22(20,21)19-13-9-12-4-2-3-5-16(12)18-10-13/h2-10,19H,1H3 |
InChI 键 |
AILLVCLFEVUJMZ-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC3=CC=CC=C3N=C2)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



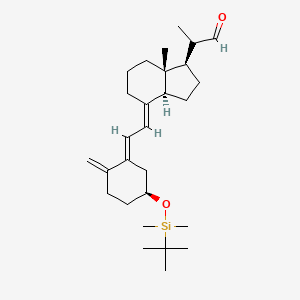
![methyl 3-{[(5-ethyl-1-phenyl-1H-1,2,3-triazol-4-yl)carbonyl]amino}-2-thiophenecarboxylate](/img/structure/B13364503.png)
![6-(1-Benzofuran-2-yl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13364504.png)
![3-Bromo-8-chloro-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-9-amine](/img/structure/B13364506.png)

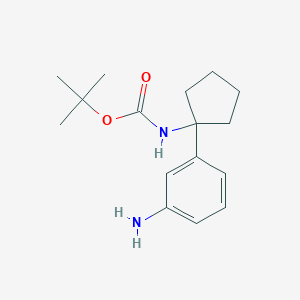
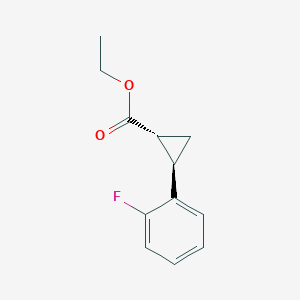
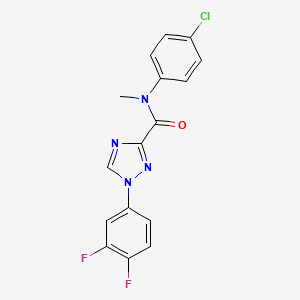
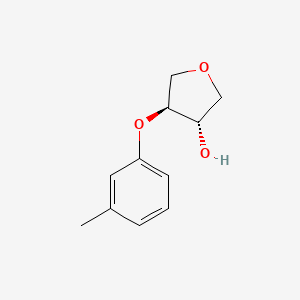
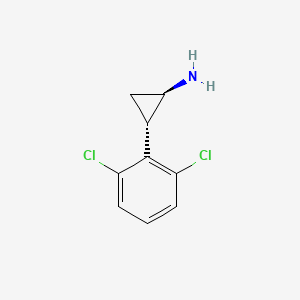
![methyl 3-({[1-(2-pyridinyl)-5-(trifluoromethyl)-1H-pyrazol-4-yl]carbonyl}amino)benzoate](/img/structure/B13364550.png)
